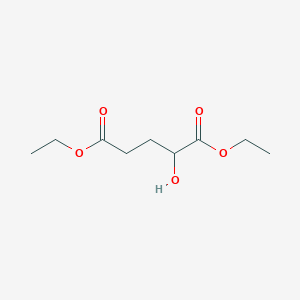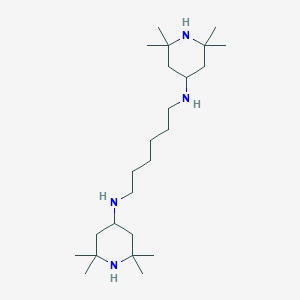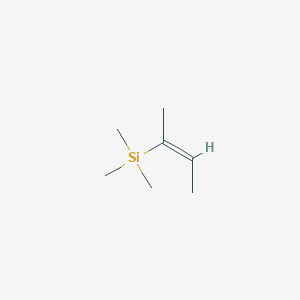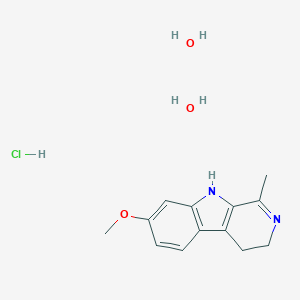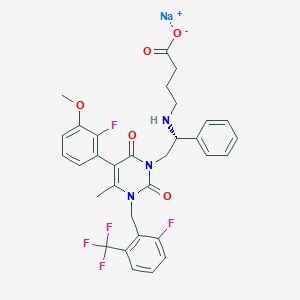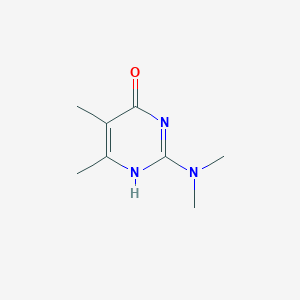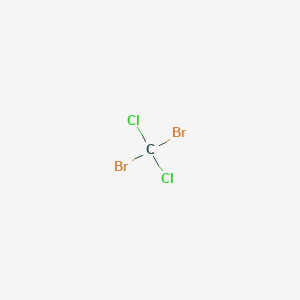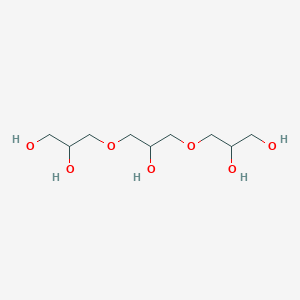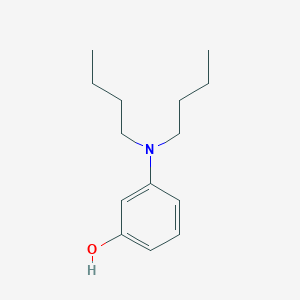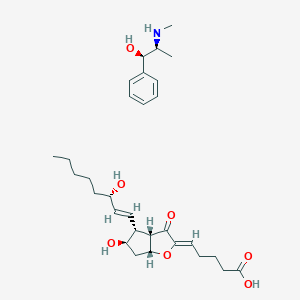
7-Oxo-prostaglandin I2-ephedrine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Oxo-prostaglandin I2-ephedrine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a combination of two different chemicals, 7-Oxo-prostaglandin I2 and ephedrine, which have been individually studied for their medicinal properties. The combination of these two chemicals has shown promising results in various research studies, making it a subject of interest for further investigation.
Mécanisme D'action
The mechanism of action of 7-Oxo-prostaglandin I2-ephedrine involves the activation of the prostacyclin receptor and the alpha-adrenergic receptor. This activation leads to the production of cyclic adenosine monophosphate (cAMP), which has various physiological effects. The compound also inhibits the production of thromboxane A2, which is a potent vasoconstrictor and platelet aggregator.
Effets Biochimiques Et Physiologiques
7-Oxo-prostaglandin I2-ephedrine has various biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. It also has anti-thrombotic effects by inhibiting platelet aggregation and promoting vasodilation. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 7-Oxo-prostaglandin I2-ephedrine in lab experiments include its potent anti-inflammatory, anti-thrombotic, and neuroprotective effects. Additionally, it has been shown to be well-tolerated in animal studies. However, the limitations of using this compound in lab experiments include its complex synthesis process and the lack of available data on its long-term safety and efficacy.
Orientations Futures
There are several future directions for the research on 7-Oxo-prostaglandin I2-ephedrine. One potential direction is the investigation of its potential therapeutic applications in cardiovascular diseases, such as hypertension and atherosclerosis. Another potential direction is the investigation of its potential neuroprotective effects in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound.
Méthodes De Synthèse
The synthesis of 7-Oxo-prostaglandin I2-ephedrine involves the chemical reaction between 7-Oxo-prostaglandin I2 and ephedrine. This reaction is carried out in a laboratory setting and requires specific conditions to obtain the desired product. The process of synthesis is complex and requires expertise in chemical synthesis.
Applications De Recherche Scientifique
7-Oxo-prostaglandin I2-ephedrine has been studied extensively for its potential therapeutic applications. Research studies have shown that this compound has anti-inflammatory, anti-thrombotic, and vasodilatory effects, making it a potential candidate for the treatment of various cardiovascular diseases. Additionally, it has been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.
Propriétés
Numéro CAS |
108590-75-6 |
|---|---|
Nom du produit |
7-Oxo-prostaglandin I2-ephedrine |
Formule moléculaire |
C30H45NO7 |
Poids moléculaire |
531.7 g/mol |
Nom IUPAC |
(5Z)-5-[(3aS,4R,5R,6aR)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid;(1R,2S)-2-(methylamino)-1-phenylpropan-1-ol |
InChI |
InChI=1S/C20H30O6.C10H15NO/c1-2-3-4-7-13(21)10-11-14-15(22)12-17-19(14)20(25)16(26-17)8-5-6-9-18(23)24;1-8(11-2)10(12)9-6-4-3-5-7-9/h8,10-11,13-15,17,19,21-22H,2-7,9,12H2,1H3,(H,23,24);3-8,10-12H,1-2H3/b11-10+,16-8-;/t13-,14-,15+,17+,19-;8-,10-/m00/s1 |
Clé InChI |
CLRBHRQIUVKWDS-AUVQIACVSA-N |
SMILES isomérique |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]2[C@H]1C(=O)/C(=C/CCCC(=O)O)/O2)O)O.C[C@@H]([C@@H](C1=CC=CC=C1)O)NC |
SMILES |
CCCCCC(C=CC1C(CC2C1C(=O)C(=CCCCC(=O)O)O2)O)O.CC(C(C1=CC=CC=C1)O)NC |
SMILES canonique |
CCCCCC(C=CC1C(CC2C1C(=O)C(=CCCCC(=O)O)O2)O)O.CC(C(C1=CC=CC=C1)O)NC |
Synonymes |
7-keto-PGI2-ephedrine 7-oxo-prostaglandin I2-ephedrine Chinoin 169 Chinoin-169 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



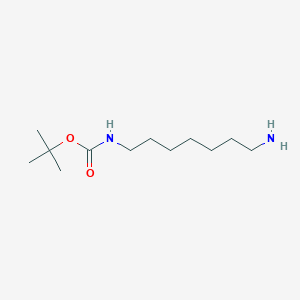
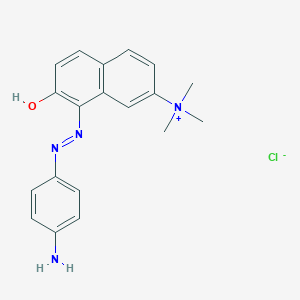
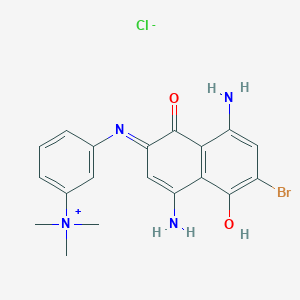
![2-[2-[2-(2-Hydroxyethoxy)ethyl-octadecylamino]ethoxy]ethanol](/img/structure/B8372.png)
